

Methyl 3-hydroxyundecanoate CAS number 129758-71-0

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Compound of Interest

Compound Name: Methyl 3-hydroxyundecanoate

Cat. No.: B142756

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An In-depth Technical Guide on **Methyl 3-hydroxyundecanoate** (CAS Number 129758-71-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyundecanoate is a hydroxylated fatty acid methyl ester. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and biological significance. While specific data for this compound is limited, this guide consolidates available information and draws parallels from closely related 3-hydroxy fatty acid methyl esters to provide a thorough resource for research and drug development professionals.

Physicochemical Properties

Methyl 3-hydroxyundecanoate is a liquid at room temperature.^[1] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Methyl 3-hydroxyundecanoate**

Property	Value	Reference
CAS Number	129758-71-0	[2]
Molecular Formula	C ₁₂ H ₂₄ O ₃	[2]
Molecular Weight	216.32 g/mol	[2]
Appearance	Liquid	[1]
Solubility	Soluble in Chloroform, Ethanol, Methanol	[2]
Storage Conditions	Freezer	[1]

Synthesis of Methyl 3-hydroxyundecanoate

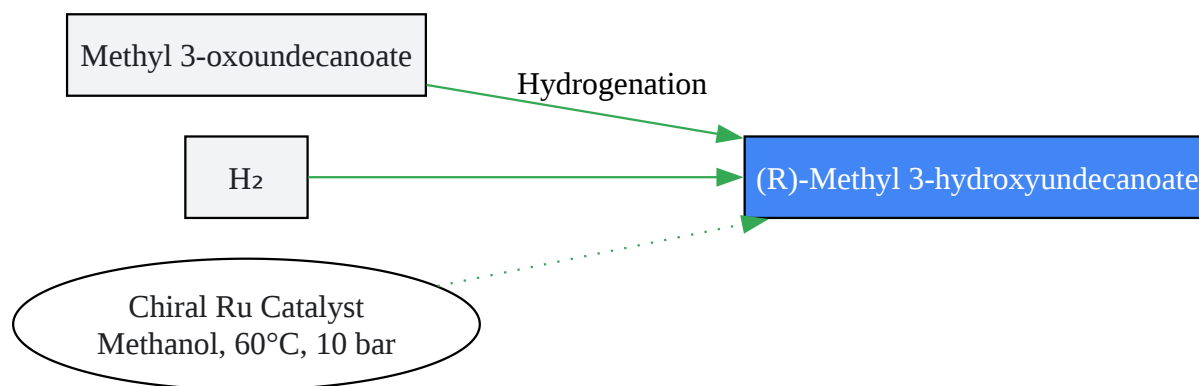
A general and adaptable method for the synthesis of methyl 3-hydroxyalkanoates involves the depolymerization of polyhydroxyalkanoates (PHAs) produced by bacteria such as *Pseudomonas putida*. This is followed by acid methanolysis and fractional distillation.[3] Alternatively, a chemical synthesis approach can be employed, such as the acid-catalyzed transesterification of poly-[(R)-3-hydroxybutyric acid] (PHB) with methanol, a method that can be adapted for other 3-hydroxy acids.[4]

A plausible synthetic route starting from 3-oxoundecanoic acid is the enantioselective hydrogenation of the corresponding methyl ester, as demonstrated for similar substrates.[5]

Experimental Protocol: Synthesis of (R)-Methyl 3-hydroxyundecanoate (Adapted from a general method for (R)-3-hydroxybutyrate methyl esters)[5]

- **Reaction Setup:** In a nitrogen atmosphere, dissolve methyl 3-oxoundecanoate and a ruthenium complex catalyst (e.g., [RuCl₂(benzene)₂] with a chiral ligand) in methanol in an autoclave.
- **Hydrogenation:** Decompress and degas the autoclave, then flush with nitrogen. Carry out hydrogenation at a specified temperature (e.g., 60 °C) and pressure (e.g., 10 bar) for 16-24 hours.

- Work-up: Cool the reaction mixture to room temperature and concentrate it to near dryness to obtain a mixture of the catalyst and (R)-Methyl 3-hydroxyundecanoate.
- Purification: Purify the product by vacuum distillation. The catalyst can be recovered and recycled.



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Synthesis of (R)-Methyl 3-hydroxyundecanoate.

Analytical Characterization

The characterization of **Methyl 3-hydroxyundecanoate** typically involves Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral High-Performance Liquid Chromatography (HPLC) can be employed for the separation of enantiomers.

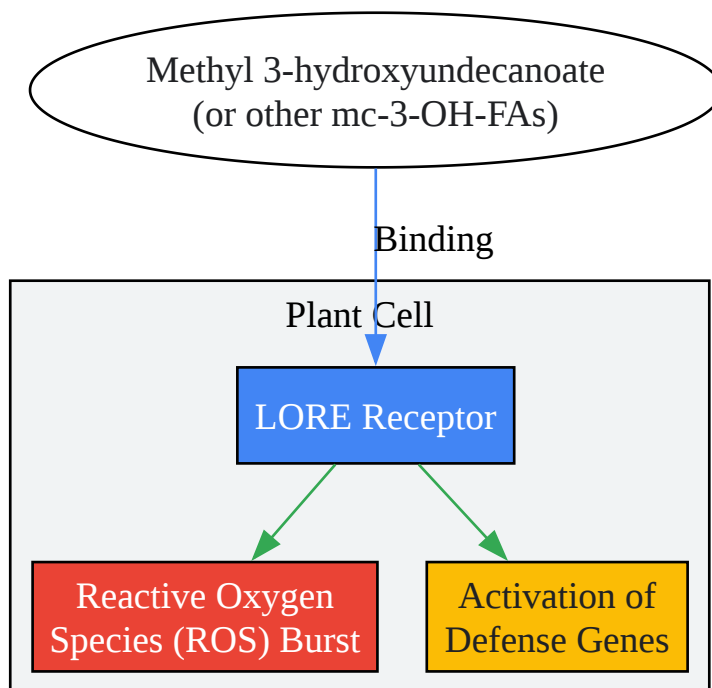
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acid methyl esters (FAMES).[6] For 3-hydroxy FAMES, derivatization of the hydroxyl group, for instance by silylation, is often performed prior to analysis.[7]

Mass Spectrometry Fragmentation: The mass spectrum of 3-hydroxy fatty acid methyl esters is characterized by a prominent base peak at m/z 103, which corresponds to the fragment $[\text{CH}(\text{OH})\text{CH}_2\text{COOCH}_3]^+$.[1]

Experimental Protocol: GC-MS Analysis of FAMES (General Protocol)[8]

- Sample Preparation: Fatty acids are converted to their methyl esters (FAMES) by esterification, for example, using methanolic HCl.
- GC Conditions:
 - Column: A suitable capillary column, such as one with a polyethylene glycol stationary phase (e.g., Omegawax).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C).
- MS Conditions:
 - Ionization: Electron Impact (EI) at 70 eV.
 - Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.



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